![molecular formula C15H16N2OS B4265121 6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265121.png)
6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Übersicht
Beschreibung
6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, also known as TAK-063, is a novel, selective, and potent inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. TAK-063 has shown potential as a therapeutic agent for the treatment of various neuropsychiatric disorders.
Wirkmechanismus
6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one selectively inhibits PDE10A, which is primarily expressed in the striatum of the brain. By inhibiting PDE10A, 6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one increases the levels of cAMP and cGMP in the striatum, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, 6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been shown to enhance the efficacy of antipsychotic drugs in animal models of schizophrenia. 6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has also been shown to have anxiolytic effects in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in laboratory experiments include its high selectivity and potency as a PDE10A inhibitor. However, the limitations of using 6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one include its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
Future research on 6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one could focus on its potential therapeutic applications in other neuropsychiatric disorders, such as bipolar disorder and attention deficit hyperactivity disorder. Additionally, further studies could investigate the long-term effects of 6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one on cognitive function and the potential for tolerance or withdrawal effects. Finally, the development of more potent and selective PDE10A inhibitors could lead to the discovery of new and improved therapeutic agents for neuropsychiatric disorders.
Wissenschaftliche Forschungsanwendungen
6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, and cognitive impairment. Studies have shown that 6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, 6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has been shown to enhance the efficacy of antipsychotic drugs in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
2-phenyl-6-propan-2-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-9(2)12-8-11-14(18)16-13(17-15(11)19-12)10-6-4-3-5-7-10/h3-9,13,17H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSDIJADVQOIAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)NC(NC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-6-(propan-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.